
Dibenz(a,h)anthracen-2-ol
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Overview
Description
Dibenz(a,h)anthracene (DBA) is a five-ring polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₂H₁₄ and a molecular weight of 278.35 . It is a combustion by-product, ubiquitously found in sediments and soils due to its strong binding affinity to particulate matter . While DBA lacks significant industrial applications, it is widely used as a research tool in carcinogenicity and toxicology studies . Its thermodynamic properties include a low water solubility (quantitative data available in specialized solubility studies) and a melting point of 266°C . DBA is classified as a Group 2A carcinogen (probable human carcinogen) by the IARC, with evidence of tumorigenicity in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[k]tetraphen-2-ol typically involves transition metal-catalyzed kinetic ring annulation. One common method is the ruthenium-mediated aromatization, which requires multiple steps to achieve the desired product. Another approach involves the use of Yamamoto coupling, although this method has a low yield in the final step .
Industrial Production Methods
Industrial production of Benzo[k]tetraphen-2-ol is less common due to the complexity and low yield of the synthetic routes. advancements in synthetic chemistry may lead to more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Benzo[k]tetraphen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a hydrocarbon.
Substitution: The major products are halogenated or alkylated derivatives of Benzo[k]tetraphen-2-ol.
Scientific Research Applications
Benzo[k]tetraphen-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Research on Benzo[k]tetraphen-2-ol includes its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: The compound is studied for its potential therapeutic properties, including its role as an antioxidant or anticancer agent.
Mechanism of Action
The mechanism of action of Benzo[k]tetraphen-2-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins, nucleic acids, and other biomolecules. These interactions can influence cellular processes and pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar PAHs
Carcinogenic Potency
DBA exhibits higher carcinogenic activity compared to smaller PAHs like benz[a]anthracene (BA) but lower potency than benzo[a]pyrene (BaP). Key findings include:
- Benz[a]anthracene (BA): BA is a mild carcinogen, partly due to inefficient metabolic activation to bay-region diol epoxides . In contrast, DBA forms reactive metabolites more readily, leading to stronger tumorigenic effects .
- Benzo[a]pyrene (BaP): BaP is the most potent carcinogen among PAHs, with a benzo[a]pyrene-equivalent (BaPeq) contribution of ~74% in environmental mixtures. DBA contributes significantly to total BaPeq (72–74%) alongside BaP and indeno[1,2,3-cd]pyrene .
- 7-Methylbenz[a]anthracene: Its dihydrodiol derivatives show higher tumor-initiating activity than DBA’s metabolites, highlighting the role of methyl substituents in enhancing carcinogenicity .
Table 1: Carcinogenicity Comparison of Selected PAHs
Compound | Relative Carcinogenic Potency | Key Metabolite Activity |
---|---|---|
Benz[a]anthracene (BA) | Low | Low bay-region diol epoxides |
Dibenz(a,h)anthracene | Moderate-High | Active bay-region metabolites |
Benzo[a]pyrene (BaP) | Very High | Highly reactive diol epoxide |
7-Methylbenz[a]anthracene | Moderate | High tumor-initiating diols |
Metabolic Activation and Bay-Region Theory
The bay-region theory posits that PAHs with angular "bay" structures form mutagenic diol epoxides. DBA’s metabolism supports this theory:
- DBA Dihydrodiols : The (±)-trans-3,4-dihydroxy-3,4-dihydro-DBA metabolite retains 50% of the parent compound’s tumor-initiating activity, while its diol epoxides (e.g., trans-3,4-dihydroxy-anti-1,2-epoxide) are inactive . This contrasts with chrysene, where bay-region diol epoxides exhibit 25% activity compared to the parent hydrocarbon .
- K-Region Epoxides: DBA’s K-region epoxides (e.g., 1,2-epoxide) are highly toxic and induce malignant transformation in cells, surpassing the activity of parent compounds and non-K-region derivatives .
Physicochemical Properties
- Dipolarity/Polarizability: DBA’s linear aromatic arrangement confers lower dipolarity than pentacene but higher than non-linear isomers like dibenz(a,c)anthracene .
- Solubility: DBA has negligible water solubility, limiting its environmental mobility. No data exists for water-in-DBA solubility .
Table 2: Physicochemical Properties
Property | Dibenz(a,h)anthracene | Pentacene | Benz[a]anthracene |
---|---|---|---|
Molecular Weight (g/mol) | 278.35 | 278.35 | 228.29 |
Melting Point (°C) | 266 | ~300 | 162 |
Water Solubility (mg/L) | <0.01 | <0.01 | 0.14 |
Dipolarity (S-descriptor) | Moderate | High | Low |
Environmental Persistence and Health Risks
- DBA persists in sediments and soils, with levels often exceeding regulatory limits in contaminated sites .
- It is a genotoxic carcinogen, posing significant risks to children via soil ingestion and vapor intrusion .
- Compared to chrysene and phenanthrene, DBA is less volatile but more toxic, contributing to long-term ecological and human health hazards .
Immunosuppressive Effects
DBA suppresses the antibody-forming cell response by 55–91%, comparable to BaP and dibenz(a,c)anthracene . This immunosuppression correlates with its carcinogenic potency, suggesting a shared structure-activity relationship .
Biological Activity
Dibenz(a,h)anthracen-2-ol, a polycyclic aromatic hydrocarbon (PAH), is known for its significant biological activity, particularly in terms of carcinogenicity and mutagenicity. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Overview
This compound (DBAH) has the chemical formula C22H14 and is structurally related to dibenz[a,h]anthracene, a well-documented carcinogen. Its biological activity is primarily attributed to its ability to induce DNA damage and mutations in various organisms.
Carcinogenicity
DBAH is classified as a probable human carcinogen by multiple health organizations, including the International Agency for Research on Cancer (IARC). Studies have demonstrated that it can cause tumors in several animal models through various exposure routes.
Key Findings:
- Animal Studies: In mice, DBAH has been shown to induce mammary carcinomas and skin tumors following dermal application and oral administration. For example, a study indicated that a single dose of 1.5 mg resulted in forestomach papillomas in male Swiss mice after 30 weeks .
- DNA Damage: DBAH has been implicated in DNA adduct formation, which is a precursor to mutagenesis. In studies involving Muta™Mouse, DBAH exposure led to increased liver DNA adduct levels and lacZ mutant frequency .
The biological activity of DBAH is largely mediated by its metabolic activation. It undergoes biotransformation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA.
Metabolic Pathways:
- Activation: DBAH is metabolized into dihydrodiols that are mutagenic in bacterial assays. This metabolic pathway is similar to that of other PAHs like benzo[a]pyrene .
- Aryl Hydrocarbon Receptor (AhR) Activation: DBAH exhibits a higher potency for AhR activation compared to other PAHs, influencing gene expression related to carcinogenesis .
Biological Activity Data
The following table summarizes key studies on the biological activity of DBAH:
Study Reference | Exposure Route | Model Organism | Key Findings |
---|---|---|---|
Berenblum & Haran (1955) | Dermal | Swiss Mice | Induced skin tumors at concentrations ≥ 0.001% |
Biancifiori et al. (1962) | Oral | Balb/c Mice | Mammary carcinomas observed with doses as low as 15 mg/animal |
IARC Monograph (2010) | Various | Multiple Species | Positive evidence for carcinogenicity across different exposure routes |
EPA IRIS Assessment (1990) | Injection | Various Mouse Strains | Tumor incidence varied from 0% to 80% based on strain |
Case Studies
Several case studies have highlighted the implications of DBAH exposure in both laboratory settings and occupational environments.
Case Study 1: Occupational Exposure
In workers exposed to PAHs in industries such as aluminum production, elevated levels of DNA adducts were observed, correlating with increased cancer incidence. This supports the notion that DBAH contributes significantly to the carcinogenic risk associated with PAHs .
Case Study 2: Environmental Impact
Research has shown that DBAH can persist in contaminated soil and sediments, raising concerns about its long-term ecological impact and potential for human exposure through food chains .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Dibenz(a,h)anthracen-2-ol and its metabolites in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., Dibenz[a,h]anthracene-d14) is the gold standard. Calibration curves should use 7-point linear regression with isotopically labeled analogs (e.g., dibenz[a,h]anthracene-d14) to correct for matrix effects and instrument variability . For environmental samples, optimize extraction using petroleum ether or toluene, followed by purification via silica gel chromatography to isolate PAHs from interfering compounds .
Q. How can this compound serve as a biomarker for combustion-related pollution?
this compound, a metabolite of Dibenz[a,h]anthracene (DBA), is a tracer for incomplete combustion. In traffic emissions, DBA accounts for ~29% of ΣPAHs outdoors and 43% indoors, with minimal interference from tobacco smoke. Use GC-MS to quantify its presence in particulate matter (PM2.5) and correlate results with traffic density data .
Q. What statistical approaches are appropriate for small-sample datasets in PAH contamination studies?
For small sample sizes (<10), use non-parametric methods like Chebyshev UCL (95% confidence) to estimate exposure point concentrations (EPCs). If data approximates a gamma distribution, apply log-transformation and calculate Jackknife UCL. Validate distribution assumptions via Shapiro-Wilk tests and consult a statistician for datasets with high skewness (>3) .
Advanced Research Questions
Q. How do CYP enzymes influence the metabolic activation of Dibenz(a,h)anthracene to its -2-ol derivative?
Human liver microsomes metabolize Dibenz[a,h]anthracene via CYP1A2 and CYP2C9, forming diol intermediates like this compound. Use recombinant CYP isoforms in vitro to quantify metabolic rates. Inhibitor assays (e.g., α-naphthoflavone for CYP1A2) confirm enzyme specificity. LC-MS/MS can detect diol-DNA adducts as markers of genotoxicity .
Q. What experimental designs resolve contradictions in Dibenz(a,h)anthracene carcinogenicity data?
Discrepancies in tumorigenicity may arise from metabolic variability. Conduct parallel in vivo studies using knockout models (e.g., Cyp1a2⁻/⁻ mice) to isolate metabolic pathways. Pair with in vitro comet assays to measure DNA strand breaks and correlate results with diol-epoxide adduct formation .
Q. How can researchers address data limitations in ecological risk assessments for Dibenz(a,h)anthracene?
When field data is sparse (<15 samples), apply Monte Carlo simulations to model sediment-binding behavior. Input parameters include log Kow (6.8), solubility (0.1 µg/L), and organic carbon partitioning coefficients (Koc = 10⁵). Validate models with microcosm studies tracking DBA degradation rates under aerobic vs. anaerobic conditions .
Q. What methodologies elucidate the role of this compound in Tp53-independent apoptosis?
Expose Tp53⁻/⁻ cell lines (e.g., HCT116 p53⁻/⁻) to this compound and monitor apoptosis via flow cytometry (Annexin V/PI staining). Compare with wild-type cells to identify alternative pathways (e.g., oxidative stress markers like 8-OHdG). Use siRNA knockdowns to test involvement of Bcl-2 family proteins .
Q. Data Analysis and Contradictions
Q. How should researchers handle conflicting distribution assumptions in UCL calculations?
For datasets with ambiguous distribution (e.g., gamma vs. log-normal), perform goodness-of-fit tests (Kolmogorov-Smirnov) at α=0.05. If unresolved, report both parametric (e.g., Student’s t-UCL) and non-parametric (Chebyshev UCL) estimates. Sensitivity analyses can quantify uncertainty in risk assessments .
Q. Why do fluorescence properties of Dibenz(a,h)anthracene derivatives vary with crystal thickness?
Thickness-dependent fluorescence (e.g., intensity shift from 535 nm to 570 nm) arises from exciton coupling. Use atomic force microscopy (AFM) to measure crystal dimensions and correlate with spectral data. Time-resolved fluorescence decay assays further quantify exciton diffusion lengths .
Q. Tables for Key Data
Property | Value | Source |
---|---|---|
Molecular Weight | 278.35 g/mol | |
Log Kow | 6.8 | |
Aqueous Solubility | 0.1 µg/L | |
Dominant CYP Isoforms | CYP1A2, CYP2C9 | |
Traffic Emission Contribution | 29% of ΣPAHs (outdoor) |
Properties
CAS No. |
72007-85-3 |
---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
naphtho[1,2-b]phenanthren-2-ol |
InChI |
InChI=1S/C22H14O/c23-18-10-9-15-6-8-17-11-20-16(12-21(17)22(15)13-18)7-5-14-3-1-2-4-19(14)20/h1-13,23H |
InChI Key |
HSRPWTYLHBXRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=C(C=C5)O |
Origin of Product |
United States |
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